Cas no 43128-97-8 (1-(1H-Indol-3-yl)-2-(4-methoxyphenyl)ethanone)

1-(1H-Indol-3-yl)-2-(4-methoxyphenyl)ethanone 化学的及び物理的性質
名前と識別子
-
- 1-(1H-Indol-3-yl)-2-(4-methoxyphenyl)ethanone
- 43128-97-8
- 1-(1H-INDOL-3-YL)-2-(4-METHOXY-PHENYL)-ETHANONE
- DTXSID10655621
- 1-(1H-Indol-3-yl)-2-(4-methoxyphenyl)ethan-1-one
-
- MDL: MFCD13468735
- インチ: InChI=1S/C17H15NO2/c1-20-13-8-6-12(7-9-13)10-17(19)15-11-18-16-5-3-2-4-14(15)16/h2-9,11,18H,10H2,1H3
- InChIKey: FSEZPVRFPZRXPD-UHFFFAOYSA-N
- ほほえんだ: COC1=CC=C(C=C1)CC(=O)C2=CNC3=CC=CC=C23
計算された属性
- せいみつぶんしりょう: 265.110278721g/mol
- どういたいしつりょう: 265.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 336
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 42.1Ų
1-(1H-Indol-3-yl)-2-(4-methoxyphenyl)ethanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM146559-1g |
1-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethan-1-one |
43128-97-8 | 95% | 1g |
$*** | 2023-03-31 | |
Alichem | A199007466-1g |
1-(1H-Indol-3-yl)-2-(4-methoxyphenyl)ethanone |
43128-97-8 | 95% | 1g |
$427.28 | 2023-09-01 | |
Chemenu | CM146559-1g |
1-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethan-1-one |
43128-97-8 | 95% | 1g |
$505 | 2021-08-05 |
1-(1H-Indol-3-yl)-2-(4-methoxyphenyl)ethanone 関連文献
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
1-(1H-Indol-3-yl)-2-(4-methoxyphenyl)ethanoneに関する追加情報
1-(1H-Indol-3-yl)-2-(4-methoxyphenyl)ethanone
The compound 1-(1H-Indol-3-yl)-2-(4-methoxyphenyl)ethanone (CAS No. 43128-97-8) is a fascinating organic molecule with a unique structure and diverse applications. This compound belongs to the class of indole derivatives, which have garnered significant attention in the fields of chemistry, pharmacology, and materials science due to their versatile properties and potential biological activities.
The molecular structure of 1-(1H-Indol-3-yl)-2-(4-methoxyphenyl)ethanone consists of an indole ring fused with a benzene ring, featuring a ketone group at the 2-position and a methoxy-substituted phenyl group at the 3-position. This arrangement imparts the molecule with a combination of aromaticity, conjugation, and functional group reactivity, making it an intriguing subject for both theoretical and experimental studies.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of indole derivatives like this compound. Researchers have explored various methodologies, including the Povarov reaction, Ullmann coupling, and Stille coupling, to construct such complex structures with high precision. These methods not only enhance the scalability of production but also allow for fine-tuning of the molecule's properties by introducing different substituents.
One of the most compelling aspects of 1-(1H-Indol-3-yl)-2-(4-methoxyphenyl)ethanone is its potential in drug discovery. Indole-based compounds are known for their ability to interact with various biological targets, such as enzymes, receptors, and ion channels. For instance, studies have shown that this compound exhibits antioxidant activity, which could be harnessed in developing therapeutic agents for oxidative stress-related diseases like neurodegenerative disorders and cardiovascular diseases.
In addition to its biological applications, this compound has also found relevance in materials science. Its aromaticity and conjugated system make it a promising candidate for use in organic electronics. Researchers have investigated its potential as a component in organic light-emitting diodes (OLEDs) and photovoltaic devices, where its electronic properties could contribute to enhanced device performance.
The synthesis of 1-(1H-Indol-3-yl)-2-(4-methoxyphenyl)ethanone involves a series of well-defined steps that highlight the principles of modern organic synthesis. The starting material is typically an indole derivative, which undergoes functionalization at specific positions to introduce the desired substituents. The use of transition metal catalysts and microwave-assisted synthesis has significantly streamlined these processes, making them more efficient and environmentally friendly.
From an analytical standpoint, this compound can be characterized using a variety of techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide insights into its molecular structure, purity, and crystalline properties, ensuring that it meets the highest standards for both research and industrial applications.
In conclusion, 1-(1H-Indol-3-yl)-2-(4-methoxyphenyl)ethanone (CAS No. 43128-97-8) is a multifaceted compound with immense potential across multiple disciplines. Its unique structure, coupled with recent advancements in synthesis and characterization techniques, positions it as a valuable tool in both academic research and industrial development.
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